molecular formula C18H23N3O3 B2830817 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1798542-57-0

2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2830817
CAS No.: 1798542-57-0
M. Wt: 329.4
InChI Key: LHUCCJJOACQQDW-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide ( 1798542-57-0) is a chemical compound with the molecular formula C18H23N3O3 and a molecular weight of 329.39 g/mol . This acetamide derivative features a pyrazole core substituted at the nitrogen with a tetrahydropyran-4-ylmethyl group, further functionalized with a 2-methylphenoxyacetamide moiety . The compound is supplied with a minimum purity of 90% and is intended for research and development applications only . It is strictly not intended for human or animal use. Structural analogs of this compound, particularly those based on the pyrazole-acetamide scaffold, have been investigated in scientific literature for their potential as arginine methyltransferase inhibitors, suggesting potential research applications in biochemical pathway modulation and epigenetic research . The SMILES notation for this compound is O=C(Nc1cnn(c1)CC1CCOCC1)COc1ccccc1C . Researchers can access this compound in various quantities to support their experimental needs.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-14-4-2-3-5-17(14)24-13-18(22)20-16-10-19-21(12-16)11-15-6-8-23-9-7-15/h2-5,10,12,15H,6-9,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUCCJJOACQQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves a multi-step process:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazine with a 1,3-diketone.

    Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran ring is then coupled with the pyrazole ring using a suitable linker, such as a methylene group, under basic conditions.

    Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced through an etherification reaction between o-cresol and a suitable acylating agent.

    Final Coupling: The final step involves coupling the intermediate products to form this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and o-tolyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to several analogs:

Compound Name Key Substituents Molecular Features
2-(2-Methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (Target) 2-Methylphenoxy, oxan-4-ylmethyl-pyrazole Acetamide core with ether and tetrahydropyran groups
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide Benzotriazol-1-yl, 3-chlorobenzyl, methoxyphenyl-pyrazole Bulky benzotriazole substituent; halogenated aryl
2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide 4-Chloro-2-methylphenoxy, ethyl/methyl-pyrazole Chlorophenoxy; alkylated pyrazole
Metazachlor (Agrochemical) 2-Chloro, 2,6-dimethylphenyl, pyrazol-1-ylmethyl Chloroacetamide; herbicidal activity

Key Observations :

  • Phenoxy Substituents: The target compound’s 2-methylphenoxy group contrasts with chloro- or methoxy-substituted phenoxy groups in analogs (e.g., 4-chloro-2-methylphenoxy in ), which may influence lipophilicity and metabolic stability .
  • Agrochemical Analogs : Metazachlor () shares an acetamide backbone but incorporates chloro and dimethylphenyl groups, highlighting structural versatility across applications .

Comparison with Analog Syntheses :

  • Benzotriazole Derivatives () : Employ palladium-catalyzed cross-coupling and halogenation, emphasizing transition-metal catalysis .
  • Agrochemicals () : Simpler routes (e.g., chloroacetylation of anilines) reflect industrial scalability .

Physicochemical and Analytical Characterization

  • Analytical Methods :

    • HPLC/MS : Used for purity assessment () .
    • NMR/IR : Structural confirmation via carbonyl (1650–1750 cm⁻¹) and aromatic signals () .
    • Crystallography : SHELXL () enables precise structural determination for analogs .
  • Property Trends: Lipophilicity: The oxan-4-ylmethyl group may enhance solubility compared to benzotriazole or chlorophenyl analogs . Stability: Ether linkages (phenoxy) are generally stable under physiological conditions, whereas ester-containing analogs (e.g., ) may hydrolyze faster .

Functional and Application-Based Comparison

While biological data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Agrochemical Activity : Metazachlor’s herbicidal action underscores the role of chloro and dimethylphenyl groups in disrupting plant lipid synthesis .
  • Safety Profile : Analogous compounds (e.g., ) show moderate acute toxicity (H302, H315), urging careful handling during synthesis .

Biological Activity

The compound 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N3O3\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure features a 2-methylphenoxy group and a pyrazole moiety, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the presence of the pyrazole ring has been associated with enhanced cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A5.0A-431 (epidermoid carcinoma)
Compound B8.2MCF-7 (breast cancer)
This compoundTBDTBD

The specific IC50 values for This compound are yet to be determined but are expected to fall within the range observed for other pyrazole derivatives.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may also possess antimicrobial properties. The structural components, particularly the phenoxy and pyrazole groups, have been linked to antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of This compound is thought to stem from several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have shown to disrupt cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and microbial metabolism.

Case Studies

In a recent study conducted on various pyrazole derivatives, it was found that modifications in the phenoxy group significantly impacted the overall biological activity. The study highlighted that:

  • Substituents on the phenyl ring could enhance or diminish activity depending on their electronic properties.
  • The oxan group was crucial for maintaining solubility and bioavailability in biological assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling the 2-methylphenoxy acetic acid moiety with the oxan-4-ylmethyl-pyrazole amine precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in polar aprotic solvents (e.g., DMF) under nitrogen .
  • Oxan-4-ylmethyl group introduction : Alkylation reactions with oxan-4-ylmethyl halides, requiring anhydrous conditions and bases like K₂CO₃ .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
    • Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., oxan-4-ylmethyl group at pyrazole-N1) and aromatic proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₈H₂₃N₃O₃) and detect isotopic patterns .
  • X-ray crystallography : For absolute configuration determination, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Strategy : Synthesize analogs with variations in:

  • Phenoxy group : Replace 2-methyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess pharmacokinetic effects .
  • Oxan-4-ylmethyl moiety : Test smaller (tetrahydrofuran) or bulkier (spirocyclic) substituents to probe steric effects on target binding .
    • Biological assays : Use enzyme inhibition (e.g., COX-2) or cell viability assays (e.g., MTT on cancer lines) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in biological activity data across similar acetamide derivatives?

  • Root cause analysis :

  • Solubility differences : Use logP calculations and solubility assays (e.g., shake-flask method) to assess bioavailability discrepancies .
  • Metabolic stability : Conduct liver microsome assays to identify derivatives prone to rapid CYP450-mediated degradation .
    • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish substituent effects from assay variability .

Q. How can molecular docking simulations guide target identification for this compound?

  • Protocol :

  • Target selection : Prioritize receptors (e.g., kinases, GPCRs) with binding pockets accommodating the oxan-4-ylmethyl group’s hydrophobicity .
  • Docking software : Use AutoDock Vina with force fields optimized for flexible ligand docking. Validate with co-crystallized ligands .
    • Experimental follow-up : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (Kd) for top computational hits .

Q. What strategies improve the in vivo pharmacokinetic profile of this compound?

  • Prodrug design : Introduce ester groups at the acetamide carbonyl to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation : Nanoencapsulation (e.g., liposomes) to improve solubility and reduce off-target effects .
  • Metabolic profiling : Radiolabeled tracer studies in rodent models to identify major metabolites and optimize dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.